(1R)-1-(2,4-dichlorophenyl)ethan-1-ol is an organic compound with significant relevance in various fields, including medicinal chemistry and organic synthesis. It is characterized by a chiral center, which imparts optical activity to the molecule. The compound features a dichlorophenyl group attached to an ethan-1-ol backbone, making it a valuable building block in chemical synthesis.
This compound is classified under alcohols due to the presence of the hydroxyl functional group (-OH). It is also categorized as a chiral alcohol, which is crucial for applications requiring stereochemistry. The IUPAC name indicates its structure and stereochemistry, with the "1R" designation specifying the configuration at the chiral center.
The synthesis of (1R)-1-(2,4-dichlorophenyl)ethan-1-ol can be achieved through several methods:
In industrial settings, production may utilize batch processing or continuous flow chemistry to optimize yield and purity. Batch reactors allow for controlled conditions during synthesis, while continuous flow methods enhance scalability and efficiency.
The molecular formula of (1R)-1-(2,4-dichlorophenyl)ethan-1-ol is . Its structural representation includes a phenolic ring with two chlorine substituents located at the 2 and 4 positions relative to the hydroxyl-bearing carbon:
The compound's three-dimensional conformation plays a crucial role in its reactivity and interactions in biological systems.
(1R)-1-(2,4-dichlorophenyl)ethan-1-ol can undergo various chemical reactions:
The mechanism of action of (1R)-1-(2,4-dichlorophenyl)ethan-1-ol primarily involves its interaction with biological targets like enzymes or receptors. The hydroxyl group may facilitate hydrogen bonding with target sites, influencing biochemical pathways and potentially leading to therapeutic effects. Specific pathways depend on the context of use but often involve modulation of enzymatic activity or receptor binding.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of (1R)-1-(2,4-dichlorophenyl)ethan-1-ol.
(1R)-1-(2,4-dichlorophenyl)ethan-1-ol has several applications:
This compound's unique structural features make it valuable for research across chemistry and biology disciplines, highlighting its versatility in scientific applications.
The asymmetric reduction of prochiral ketones represents the most direct and atom-economical route to enantiomerically enriched alcohols. For the synthesis of (1R)-1-(2,4-dichlorophenyl)ethan-1-ol, the asymmetric reduction of 2,4-dichloroacetophenone (1-(2,4-dichlorophenyl)ethanone) serves as the foundational approach. This transformation has been achieved through both chemical and biocatalytic methods, with the latter demonstrating superior enantioselectivity in most cases [5] [6].
Chemical reduction strategies typically employ chiral catalysts following Prelog's or anti-Prelog rules to control stereochemistry. Borane-based reducing agents complexed with chiral ligands such as Corey-Bakshi-Shibata (CBS) catalysts have shown efficacy, though achieving high enantioselectivity for sterically demanding aryl alkyl ketones remains challenging. The presence of halogen substituents at the 2- and 4-positions of the phenyl ring introduces additional steric and electronic considerations that influence the approach of the reducing agent to the carbonyl face [6].
Biocatalytic approaches utilizing engineered alcohol dehydrogenases (ADHs) have demonstrated remarkable success. Particularly noteworthy are mutants of Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) that exhibit tailored activity toward halogenated acetophenones. The ΔP84/A85G TeSADH mutant consistently produces the (S)-configured alcohol from various 2-haloacetophenones, while the P84S/A85G TeSADH mutant generates the (R)-alcohol when reducing 2-chloro-4'-chloroacetophenone and related analogs [5]. This enantiocomplementarity is significant because it provides access to both enantiomers from the same prochiral ketone using specifically engineered biocatalysts. The stereochemical outcome depends critically on the specific mutations in the enzyme's active site and their influence on substrate binding orientation relative to the NADPH cofactor [5] [6].
Table 1: Performance of TeSADH Mutants in Asymmetric Reduction of 2,4-Dichloroacetophenone Derivatives
TeSADH Mutant | Substrate | Conversion (%) | ee (%) | Configuration | Stereopreference |
---|---|---|---|---|---|
A85G/I86A/C295A | 2-Cl-4'-Cl-acetophenone | 10 | >99 | R | Anti-Prelog |
P84S/I86A | 2-Cl-4'-Cl-acetophenone | 66 | >99 | R | Anti-Prelog |
ΔP84/A85G | 2-Cl-4'-Cl-acetophenone | 37 | 88 | S | Prelog |
I86A | 2-Cl-4'-Cl-acetophenone | 12 | >99 | R | Anti-Prelog |
Lk-ADH Prince | 2,4-dichloroacetophenone | >90 | >99 | R | Anti-Prelog |
Another significant biocatalyst is the engineered Lactobacillus kefir ADH variant known as Lk-ADH Prince (Lk-ADH-E145F-F147L-Y190C). This variant exhibits excellent anti-Prelog specificity, reducing 2,4-dichloroacetophenone to the (R)-alcohol with >99% enantiomeric excess at substrate concentrations up to 100 mM [4]. The triple mutation expands the substrate-binding tunnel, enabling accommodation of sterically demanding ketones that are poorly accepted by wild-type ADHs. The biocatalytic reductions typically employ whole-cell systems or isolated enzymes in aqueous-organic biphasic systems with substrate-coupled cofactor regeneration using isopropanol as the hydride donor [4] [6].
Kinetic resolution provides an alternative approach to enantiomerically pure alcohols when asymmetric reduction proves challenging. This strategy is particularly valuable for synthesizing (1R)-1-(2,4-dichlorophenyl)ethan-1-ol when only the racemic alcohol is readily available. The fundamental principle relies on the differential reaction rates of enantiomers with a chiral agent—typically an enzyme or chiral metal complex—leading to selective conversion of one enantiomer while leaving the other enriched [3] [8].
Enzymatic kinetic resolution predominantly employs lipases or esterases, which catalyze the enantioselective acylation or deacylation of racemic alcohols. For racemic 1-(2,4-dichlorophenyl)ethanol, lipases such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia have demonstrated differential activity toward the two enantiomers. The reaction typically proceeds via transesterification in organic solvents, where the (S)-enantiomer is preferentially acylated, leaving the desired (R)-alcohol enantiomerically enriched in the unreacted fraction. The efficiency of kinetic resolution is quantified by the enantiomeric ratio (E), with E values >200 considered excellent for practical applications [5] [8].
Table 2: Kinetic Resolution Approaches for (R)-1-(2,4-Dichlorophenyl)ethan-1-ol
Resolution Method | Agent/Catalyst | Selectivity Factor (E or s) | Maximum Theoretical Yield (%) | Operational Considerations |
---|---|---|---|---|
Enzymatic Acylation | Candida antarctica Lipase B | 45 | 50 | Vinyl acetate as acyl donor; hexane solvent |
Enzymatic Hydrolysis | Pig Liver Esterase | 30 | 50 | Phosphate buffer (pH 7); racemic acetate substrate |
Stereospecific Oxidation | Lactobacillus kefir ADH | >100 | 50 | Selective oxidation of (S)-alcohol; cofactor regeneration required |
Chemical Resolution | Chiral Salen-Al Complex | 12 | 50 | Requires stoichiometric chiral reagent |
An alternative kinetic resolution strategy employs alcohol dehydrogenases in enantioselective oxidation reactions. Lactobacillus kefir ADH and related variants selectively oxidize the (S)-enantiomer of racemic 1-(2,4-dichlorophenyl)ethanol to the corresponding ketone, leaving the (R)-alcohol untouched. This approach leverages the inherent enantioselectivity of ADHs operating in the oxidative direction. The reaction requires NAD(P)+ cofactor regeneration, typically achieved using acetone or acetaldehyde as hydride acceptors [4] [6]. Recent studies have demonstrated that the enantioselectivity of such oxidations can be modulated by reaction parameters including temperature, pH, and solvent composition, with certain conditions significantly enhancing the enantiomeric ratio [6] [8].
The theoretical limitation of kinetic resolution—maximum 50% yield of the desired enantiomer—has been addressed through dynamic kinetic resolution (DKR) strategies. Though not yet extensively reported for this specific chlorinated alcohol, promising approaches combine enzymatic resolution with in situ racemization catalyzed by transition metals (e.g., ruthenium or iridium complexes) or base catalysts. These systems enable theoretical 100% yield of the single enantiomer by continuously racemizing the substrate while the resolution proceeds [3] [8].
Alcohol dehydrogenases have emerged as the most efficient and selective biocatalysts for synthesizing (1R)-1-(2,4-dichlorophenyl)ethan-1-ol directly from the prochiral ketone. Their superiority stems from exquisite stereocontrol, high catalytic efficiency, and compatibility with environmentally benign reaction media [4] [5] [6].
Thermophilic ADHs from extremophilic microorganisms offer significant advantages for industrial implementation. The TeSADH mutants discussed earlier (ΔP84/A85G and P84S/A85G) demonstrate remarkable thermostability (up to 85°C) and organic solvent tolerance, allowing operation at elevated temperatures that enhance substrate solubility and reaction rates. These enzymes typically follow Prelog's rule, but strategic mutations in the small binding pocket (residues 85, 86, 295) reverse stereopreference to anti-Prelog, enabling (R)-alcohol production. The reduction proceeds via NADPH-dependent hydride transfer from the si-face of the ketone, with the cofactor regenerated through isopropanol oxidation [5] [6]. Protein engineering efforts have systematically expanded the substrate scope of these ADHs to accommodate halogenated acetophenones that are sterically challenging for wild-type enzymes [5].
Mesophilic ADHs from Lactobacillus species have been extensively engineered for anti-Prelog specificity. The Lk-ADH Prince variant exemplifies this approach, achieving >99% ee for (1R)-1-(2,4-dichlorophenyl)ethan-1-ol at substrate loadings of 100 mM. This engineered enzyme exhibits a broad substrate scope, accepting structurally diverse ketones while maintaining strict (R)-selectivity. Biocatalytic reductions typically employ whole Escherichia coli cells expressing the recombinant ADH, which provides cofactor regeneration through endogenous metabolism and protects the enzyme from denaturation [4]. Reaction optimization studies have determined that magnesium ions (1.0 mM MgCl₂) prevent rapid deactivation, while 10% (v/v) isopropanol serves as both cosolvent and sacrificial cosubstrate for NADPH regeneration [4].
Table 3: Comparison of ADH Systems for Synthesizing (1R)-1-(2,4-Dichlorophenyl)ethan-1-ol
ADH Source | Type | Cofactor | ee (%) | Conversion (%) | Organic Solvent Tolerance | Temperature Optimum (°C) |
---|---|---|---|---|---|---|
TeSADH P84S/A85G mutant | Thermostable | NADPH | >99 | 66 | High (30% 2-PrOH) | 50-65 |
Lk-ADH Prince | Mesophilic | NADPH | >99 | >90 | Moderate (10-20% 2-PrOH) | 30-37 |
Yarrowia lipolytica | Whole-cell | Endogenous NADPH | 80-89 | >95 | Low (aqueous systems) | 28-30 |
Pyrococcus furiosus ADH | Hyperthermophilic | NADPH | >99 | 98 | Very high | 70-90 |
Whole-cell biocatalysts provide self-contained metabolic machinery for cofactor regeneration. Yarrowia lipolytica strains have demonstrated capability in reducing 2,4'-dichloroacetophenone to the (R)-alcohol with 80-89% enantiomeric excess. Though slightly lower in enantioselectivity compared to isolated enzymes, these systems offer operational simplicity without requiring enzyme purification or exogenous cofactors [7]. Recent advances in Yarrowia metabolic engineering have enhanced reducing power through genetic modifications that increase intracellular NADPH availability. Additionally, novel solvent systems—particularly deep eutectic solvents based on choline chloride with glycerol or 1,4-butanediol—have improved substrate solubility while maintaining enzyme stability and activity [9].
The operational stability of ADH biocatalysts has been significantly enhanced through immobilization techniques. Cross-linked enzyme aggregates (CLEAs) of TeSADH mutants retained >80% activity after 10 reaction cycles, while Lk-ADH Prince adsorbed on magnetic nanoparticles showed excellent recyclability. Such immobilization strategies facilitate continuous flow biotransformations, which are increasingly implemented for large-scale production of enantiopure alcohols [4] [6]. The convergence of enzyme engineering, novel reaction media, and advanced bioreactor designs promises further efficiency improvements in ADH-catalyzed synthesis of this valuable chiral building block.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9